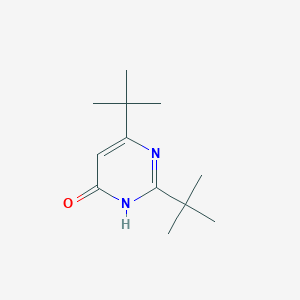

2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one

Descripción

Propiedades

IUPAC Name |

2,4-ditert-butyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c1-11(2,3)8-7-9(15)14-10(13-8)12(4,5)6/h7H,1-6H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLGMNBLXLMEIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)NC(=N1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356480 | |

| Record name | 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69050-79-9 | |

| Record name | 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one typically involves the alkylation of pyrimidine derivatives. One common method is the reaction of pyrimidine with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are chosen to minimize side reactions and facilitate easy separation of the product.

Análisis De Reacciones Químicas

Types of Reactions

2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 4 position can be oxidized to form a ketone.

Reduction: The compound can be reduced to form 2,6-Di-tert-butylpyrimidin-4-amine.

Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Friedel-Crafts alkylation or acylation reactions can be employed using aluminum chloride as a catalyst.

Major Products Formed

Oxidation: 2,6-Di-tert-butylpyrimidin-4-one.

Reduction: 2,6-Di-tert-butylpyrimidin-4-amine.

Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Aplicaciones Científicas De Investigación

2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mecanismo De Acción

The mechanism of action of 2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The bulky tert-butyl groups provide steric hindrance, which can influence the binding affinity and selectivity of the compound. The hydroxyl group at the 4 position can form hydrogen bonds with target molecules, enhancing its binding interactions.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The following analysis compares 2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one with structurally related dihydropyrimidinones and heterocyclic amines from the evidence (Table 1).

Table 1: Key Properties of Selected Analogous Compounds

*Estimated molecular weight based on tert-butyl substitution (C₄H₉) added to a dihydropyrimidinone core (C₄H₆N₂O). †Calculated using molecular weight of 2-amino-1-methyl-1,4-dihydropyrimidin-4-one (141.13 g/mol) as a baseline .

Key Comparisons

Steric Effects: The tert-butyl groups in this compound create significant steric hindrance compared to smaller substituents (e.g., methyl or amino groups in Entry 7 ). This bulkiness may reduce nucleophilic reactivity but enhance stability against degradation.

Lipophilicity: Tert-butyl substituents increase hydrophobicity, likely lowering solubility in polar solvents (e.g., water) compared to analogs like 2-amino-1-methyl-1,4-dihydropyrimidin-4-one, which has a polar amino group .

Research Findings and Implications

While direct experimental data for this compound is absent in the evidence, insights can be drawn from structural analogs:

- Synthetic Applications : Bulky tert-butyl groups may hinder regioselective reactions but could stabilize intermediates in multi-step syntheses .

- Biological Relevance : Increased lipophilicity might enhance membrane permeability, making it a candidate for drug discovery, though solubility limitations could pose challenges.

Actividad Biológica

2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one (C12H20N2O) is a pyrimidine derivative characterized by two bulky tert-butyl groups at positions 2 and 6, and a hydroxyl group at position 4. This unique structure endows the compound with significant steric hindrance and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The primary biological activity of this compound is attributed to its interaction with amide bonds , facilitating processes known as amide activation . The compound influences biochemical pathways involved in amide conversion, which can impact various cellular functions. Its pharmacokinetic properties suggest that it can be sensitive to environmental factors such as air and light, which may affect its stability and efficacy in biological systems.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antagonistic Activity : Studies have identified derivatives of 3,4-dihydropyrimidin-2(1H)-ones as potent antagonists at the A2B adenosine receptor (A2B AdoR). For example, a related compound displayed submicromolar affinity (K_i = 585.5 nM) for A2B receptors, indicating potential therapeutic applications in conditions where adenosine signaling is implicated .

- Antimicrobial Properties : The compound has been assessed for its antibacterial activity against various pathogens. In vitro studies have shown that derivatives exhibit significant inhibition against strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Case Studies

- Adenosine Receptor Antagonism : A study focused on optimizing derivatives of 3,4-dihydropyrimidin-2(1H)-ones demonstrated varying affinities based on structural modifications. Compounds with specific substituents showed improved binding profiles and functional activity in inhibiting cAMP accumulation, confirming their antagonistic behavior at adenosine receptors .

- Antimicrobial Screening : Several synthesized derivatives were screened for antibacterial activity using standard strains. Results indicated that certain modifications enhanced the compounds' effectiveness against bacterial strains, suggesting avenues for developing new antibiotics .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound | Activity Type | K_i Value (nM) | Notes |

|---|---|---|---|

| This compound | A2B AdoR Antagonist | 585.5 | Significant selectivity observed |

| 3-Furyl derivative | A2B AdoR Antagonist | 39.6 | Higher affinity than parent compound |

| 3-Thienyl derivative | A2B AdoR Antagonist | 23.6 | Notable selectivity; potential therapeutic use |

| Various synthesized derivatives | Antimicrobial | Variable | Effective against Staphylococcus aureus |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one, and how do reaction conditions influence yield?

- The Biginelli reaction is a widely used method for synthesizing dihydropyrimidinone derivatives. Key parameters include solvent choice (e.g., ethanol or acetic acid), acid catalysts (e.g., HCl or Lewis acids), and temperature (80–100°C). Substituent effects, such as bulky tert-butyl groups, may necessitate prolonged reaction times or modified catalysts to improve yield . For example, steric hindrance from tert-butyl groups can slow cyclocondensation, requiring optimization of stoichiometry and heating duration.

Q. How can researchers characterize the structural and electronic properties of this compound?

- NMR spectroscopy (¹H/¹³C) is critical for confirming regiochemistry and substituent orientation, particularly distinguishing between keto-enol tautomers. X-ray crystallography (e.g., CCDC data in ) resolves steric effects from tert-butyl groups and hydrogen-bonding networks . Mass spectrometry verifies molecular weight, while solubility studies (e.g., in sodium hydroxide, as in ) guide purification strategies .

Q. What purification strategies are effective for isolating this compound?

- Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) are common. The compound’s low solubility in aqueous phases (due to hydrophobic tert-butyl groups) may necessitate solvent optimization, as seen in analogous dihydropyrimidinone purifications .

Advanced Research Questions

Q. How do steric effects from tert-butyl substituents influence reactivity in downstream functionalization?

- Bulky tert-butyl groups hinder electrophilic substitution and nucleophilic attacks at the C3/C5 positions. For example, halogenation or oxidation reactions may require sterically tolerant reagents (e.g., bulky Lewis acids) or elevated temperatures. highlights similar challenges in functionalizing 2,6-diaminopyrimidin-4(3H)-one derivatives .

Q. What mechanistic insights explain contradictions in catalytic efficiency across studies?

- Discrepancies in catalytic yields (e.g., for Biginelli reactions) may arise from tert-butyl groups destabilizing transition states or altering electron density. Kinetic studies (e.g., via in-situ IR or NMR) and computational modeling (DFT) can clarify steric/electronic contributions. notes variability in anti-inflammatory activity among dihydropyrimidinones, tied to substituent effects .

Q. How can structure-activity relationships (SARs) guide the design of analogs with enhanced bioactivity?

- Systematic modification of the dihydropyrimidinone core (e.g., replacing tert-butyl with smaller alkyl groups) and functional group introduction (e.g., hydroxyl, amino) can modulate bioactivity. reviews SARs for pyrimidinone derivatives, emphasizing the role of substituents in binding affinity and metabolic stability .

Methodological Notes

- Contradiction Analysis : When conflicting data arise (e.g., varying reaction yields), compare solvent polarity, catalyst loading, and steric environments.

- Experimental Design : Include control experiments to isolate tert-butyl effects, such as synthesizing analogs with alternative substituents.

- Data Validation : Cross-reference spectroscopic data with computational models (e.g., Gaussian for NMR chemical shift predictions).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.